tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate: is a synthetic organic compound with the molecular formula C10H15FN2O2. It is characterized by the presence of a tert-butyl group, a cyano group, and a fluoro-substituted cyclobutyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl precursor. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its potential as a lead compound for drug development.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including the production of polymers and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate involves its interaction with specific molecular targets. The cyano and fluoro groups play a crucial role in its binding affinity and selectivity. The compound can inhibit or activate specific enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analog without the cyano and fluoro groups.
tert-Butyl N-(cyclobutyl)carbamate: Lacks the cyano and fluoro substituents.
tert-Butyl N-(3-cyano-cyclobutyl)carbamate: Contains the cyano group but lacks the fluoro substitution.
Uniqueness: tert-Butyl trans-N-(3-cyano-3-fluoro-cyclobutyl)carbamate is unique due to the presence of both cyano and fluoro groups on the cyclobutyl ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl N-(3-cyano-3-fluorocyclobutyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O2/c1-9(2,3)15-8(14)13-7-4-10(11,5-7)6-12/h7H,4-5H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRSSLOFKJRIJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)(C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.